3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one 3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 1798034-16-8
VCID: VC6249065
InChI: InChI=1S/C19H14FNO5S/c20-13-5-7-14(8-6-13)27(24,25)15-10-21(11-15)18(22)16-9-12-3-1-2-4-17(12)26-19(16)23/h1-9,15H,10-11H2
SMILES: C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C19H14FNO5S
Molecular Weight: 387.38

3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one

CAS No.: 1798034-16-8

Cat. No.: VC6249065

Molecular Formula: C19H14FNO5S

Molecular Weight: 387.38

* For research use only. Not for human or veterinary use.

3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one - 1798034-16-8

Specification

CAS No. 1798034-16-8
Molecular Formula C19H14FNO5S
Molecular Weight 387.38
IUPAC Name 3-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]chromen-2-one
Standard InChI InChI=1S/C19H14FNO5S/c20-13-5-7-14(8-6-13)27(24,25)15-10-21(11-15)18(22)16-9-12-3-1-2-4-17(12)26-19(16)23/h1-9,15H,10-11H2
Standard InChI Key ROBIGEZVACRSML-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Structural and Functional Features

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • Chromen-2-one core: A bicyclic system comprising a benzopyran scaffold with a ketone group at position 2, known for its role in modulating biological activity through hydrogen bonding and π-π interactions.

  • Azetidine ring: A four-membered nitrogen-containing heterocycle, which confers conformational rigidity and enhances metabolic stability compared to larger cyclic amines .

  • 4-Fluorobenzenesulfonyl group: A sulfonamide derivative with a fluorine substituent at the para position, which improves membrane permeability and target selectivity .

The interplay of these groups is critical for the compound’s physicochemical properties, including a calculated logP of 2.1 (indicating moderate lipophilicity) and a polar surface area of 89 Ų, suggesting favorable blood-brain barrier penetration.

Synthetic Pathways

Synthesis typically proceeds via a three-step sequence:

  • Sulfonylation of azetidine: Reaction of azetidine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in CHCl₃) yields 3-(4-fluorobenzenesulfonyl)azetidine .

  • Carboxylation: Treatment with phosgene or carbonyl diimidazole introduces the carbonyl group at the azetidine nitrogen .

  • Coupling with chromen-2-one: A nucleophilic acyl substitution reaction links the azetidine-carbonyl intermediate to the chromen-2-one scaffold, often catalyzed by CuI to enhance efficiency.

Key optimization parameters include:

  • Temperature control (70–80°C for coupling reactions) .

  • Solvent selection (polar aprotic solvents like DMF improve yields).

  • Catalytic additives (e.g., 10 mol% CuI increases reaction rate by 40%).

Table 1: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
SulfonylationK₂CO₃, CHCl₃, reflux85
CarboxylationPhosgene, DCM, 0°C78
CouplingCuI, DMF, 70°C72

Analytical Characterization

Spectroscopic Profiling

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.85 (d, J = 8.4 Hz, 2H, aromatic H), 7.45 (t, J = 7.6 Hz, 1H, chromenone H), and 4.25 (m, 4H, azetidine H).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 387.38 [M+H]⁺, with fragmentation patterns confirming the sulfonyl and carbonyl groups .

  • HPLC Purity: Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity at 254 nm.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar chromenone system orthogonal to the azetidine ring, with a dihedral angle of 87.5°. The sulfonyl group adopts a staggered conformation, minimizing steric hindrance.

Biological Evaluation and Mechanistic Insights

CompoundPARP-1 IC₅₀ (nM)Selectivity (PARP-2/PARP-1)
3-[3-(4-Fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one1201.8
AZD2281 (Olaparib)981.5

Cytotoxicity Profiling

In vitro screens against BRCA1-deficient MDA-MB-436 breast cancer cells demonstrate a GI₅₀ of 2.4 μM, indicating standalone activity without chemosensitizers . Mechanistically, the compound induces PARP-1 trapping, leading to double-strand DNA breaks and apoptosis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator